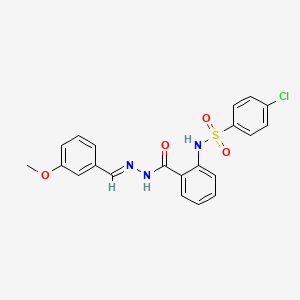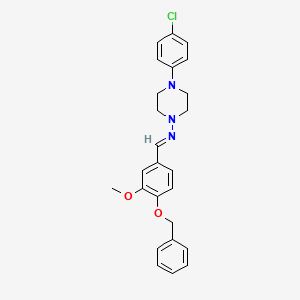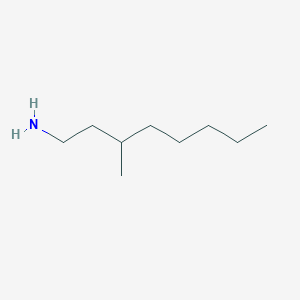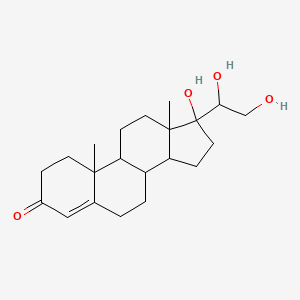![molecular formula C17H20N4 B12002238 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridinylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
- 4-benzyl-N-(4-dimethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-diethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine
Uniqueness
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H20N4 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC名 |
(E)-N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2/b19-14+ |
InChIキー |
ZYTPSGWPNMULQX-XMHGGMMESA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=NC=C3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)







![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)


